molecular formula C17H16BrN3O6 B14769625 Thalidomide-O-acetamido-C2-Br

Thalidomide-O-acetamido-C2-Br

Cat. No.: B14769625
M. Wt: 438.2 g/mol
InChI Key: HHAOFYBKZHSXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Foundations of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation encompasses several strategies that harness the cellular machinery for protein catabolism to eliminate specific proteins. The two primary mechanisms exploited are the ubiquitin-proteasome system (UPS) and the lysosomal degradation pathway. The UPS is a highly regulated process where proteins are marked for destruction by the attachment of a small protein called ubiquitin. This "kiss of death" is orchestrated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligases, of which there are over 600 in humans, provide substrate specificity, recognizing specific proteins to be ubiquitinated. nih.govresearchgate.net Once a protein is polyubiquitinated, it is recognized and degraded by the proteasome, a large protein complex that functions as the cell's garbage disposal.

TPD modalities like molecular glues and proteolysis-targeting chimeras (PROTACs) are designed to co-opt this system. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur. nih.govrug.nl Thalidomide (B1683933) and its derivatives are classic examples of molecular glues that reprogram the CRBN E3 ligase to degrade neosubstrates. nih.gov

Principles and Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. researchgate.netexplorationpub.com By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. nih.gov

A significant advantage of PROTACs is their catalytic nature; once the POI is ubiquitinated and sent for degradation, the PROTAC can dissociate and engage another POI and E3 ligase, allowing for sustained protein knockdown at low concentrations. nih.gov This event-driven pharmacology contrasts with the occupancy-driven mechanism of traditional inhibitors, which require continuous high-dose administration to maintain their therapeutic effect. explorationpub.com

The development of PROTACs has evolved from early peptide-based molecules to more drug-like small molecules with improved cell permeability and pharmacokinetic properties. This evolution was significantly propelled by the discovery of small-molecule ligands for E3 ligases like von Hippel-Lindau (VHL) and CRBN.

Integration of E3 Ubiquitin Ligase Ligands, Including Thalidomide-O-acetamido-C2-Br, into Degrader Architectures

The choice of E3 ligase ligand is a critical aspect of PROTAC design. While several E3 ligases have been hijacked for TPD, the most extensively used are CRBN and VHL. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for CRBN. nih.gov These immunomodulatory drugs (IMiDs) bind to a hydrophobic pocket in CRBN, and this interaction is leveraged in the design of CRBN-based PROTACs.

This compound is a prime example of a degrader building block that facilitates the construction of CRBN-recruiting PROTACs. Its chemical structure is meticulously designed for this purpose:

The Thalidomide Moiety: This part of the molecule serves as the E3 ligase-binding element, specifically engaging the CRBN protein. nih.gov

The Acetamido Linker: The linker component is not merely a spacer but plays a crucial role in the stability and efficacy of the final PROTAC. The length, rigidity, and composition of the linker can significantly influence the formation and stability of the ternary complex. explorationpub.com

The Bromoacetyl (C2-Br) Functional Group: This reactive group provides a convenient handle for conjugating the building block to a ligand that targets a specific protein of interest. The bromine atom is a good leaving group, allowing for facile reaction with nucleophilic residues (such as thiols on cysteine residues) on the target ligand, forming a stable covalent bond. nih.govnih.gov

The modular nature of building blocks like this compound allows for the rapid synthesis of a library of PROTACs against various targets by simply coupling it with different POI ligands.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₆BrN₃O₆
Molecular Weight 438.23 g/mol
Appearance Solid
Purity ≥95%
Solubility Soluble in DMSO

Data is representative and may vary between suppliers.

Academic Research Trajectories for Novel Degrader Building Blocks

The field of TPD is a hotbed of academic and industrial research, with several key trajectories focused on expanding the utility and efficacy of protein degraders.

One major area of investigation is the exploration of new E3 ligase ligands . While CRBN and VHL are the workhorses of TPD, their tissue distribution and potential for acquired resistance motivate the search for novel E3 ligase recruiters. This would expand the repertoire of E3 ligases that can be hijacked, potentially enabling tissue-specific protein degradation and overcoming resistance mechanisms.

Furthermore, the development of covalent and reversible-covalent PROTACs is gaining traction. Building blocks like this compound, with its reactive bromoacetyl group, are well-suited for the synthesis of covalent PROTACs. These can offer advantages in terms of potency and duration of action, although careful design is required to avoid off-target reactivity. nih.gov

Finally, high-throughput screening and computational modeling are being increasingly employed to accelerate the discovery and optimization of novel degrader building blocks and final PROTAC molecules. These approaches enable the rapid evaluation of large libraries of compounds and provide insights into the structural basis of ternary complex formation, guiding the rational design of next-generation protein degraders.

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24)

InChI Key

HHAOFYBKZHSXDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thalidomide O Acetamido C2 Br for Degrader Design

Dedicated Synthetic Routes for Thalidomide-O-acetamido-C2-Br as a PROTAC Component

This compound is a functionalized derivative of thalidomide (B1683933), an established ligand for the E3 ubiquitin ligase Cereblon (CRBN). frontiersin.orgtenovapharma.com The synthesis of this specific degrader building block involves a multi-step process that begins with the modification of the thalidomide scaffold.

A plausible and commonly employed synthetic approach commences with a hydroxylated thalidomide precursor, typically 4-hydroxy-thalidomide. This intermediate is then subjected to an etherification reaction with a bifunctional linker precursor. For this compound, this would involve a reagent containing an acetamido group and a terminal alkyl bromide.

A general synthetic scheme can be outlined as follows:

Preparation of 4-Hydroxy-thalidomide: This can be achieved through various published methods, often starting from 3-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione. frontiersin.org

Synthesis of the Linker Precursor: A key reagent, N-(2-bromoethyl)-2-chloroacetamide, is synthesized. This molecule contains both the chloroacetamide reactive handle and the bromoethyl moiety.

Coupling Reaction: 4-Hydroxy-thalidomide is reacted with N-(2-bromoethyl)-2-chloroacetamide in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide). This Williamson ether synthesis forms the ether linkage at the 4-position of the thalidomide phthalimide (B116566) ring.

Final Modification: The chloroacetamide group is then available for further functionalization or can be part of the final linker structure, while the terminal bromide provides a reactive site for conjugation to a target protein ligand.

This synthetic strategy allows for the modular and efficient production of this compound, making it readily available for its role in the assembly of PROTACs.

Strategies for Linker Elongation and Functionalization from this compound

The linker in a PROTAC molecule is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is designed with a reactive terminal bromide, which serves as a versatile anchor for linker elongation and functionalization.

Table 1: Examples of Linker Elongation Strategies

Starting MaterialReagent/Reaction TypeResulting LinkerKey Features
This compoundNucleophilic substitution with an amine-terminated PEG linkerPolyethylene glycol (PEG) linkerEnhances solubility and can optimize linker length.
This compoundReaction with a thiol-containing linkerThioether linkageProvides a stable connection to the linker.
This compoundConversion of the bromide to an azide, followed by a "click" reactionTriazole-containing linkerAllows for highly efficient and specific conjugation.

These strategies enable the systematic variation of linker length, rigidity, and polarity, which are crucial parameters for optimizing the degradation activity of the resulting PROTAC. The acetamido group within the linker can also influence the physicochemical properties of the final degrader molecule.

Purification and Analytical Characterization Methodologies for Derived Degrader Molecules

The purification and rigorous analytical characterization of newly synthesized PROTACs are critical to ensure their identity, purity, and stability. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Common Analytical Techniques for PROTAC Characterization

TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC) Purification and purity assessmentRetention time, peak area (for purity determination)
Mass Spectrometry (MS) Molecular weight determination and structural confirmationPrecise mass of the molecule, fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis1H and 13C chemical shifts, coupling constants, and 2D correlation spectra to confirm the chemical structure and connectivity of the PROTAC.

Following synthesis, the crude PROTAC is typically purified using preparative HPLC to isolate the desired compound from unreacted starting materials and byproducts. The purity of the final product is then assessed by analytical HPLC, with a purity of ≥95% generally being the standard for biological testing.

Mass spectrometry is used to confirm that the molecular weight of the synthesized compound matches the expected value. High-resolution mass spectrometry can provide further confidence in the elemental composition.

Finally, NMR spectroscopy provides a detailed picture of the molecule's structure. By analyzing the chemical shifts and coupling patterns of the protons and carbons, the precise connectivity of the thalidomide ligand, the linker, and the target protein ligand can be unequivocally confirmed.

Through the systematic application of these synthetic and analytical methodologies, this compound serves as a valuable and versatile building block for the development of potent and selective protein degraders, advancing the field of targeted protein degradation.

Mechanistic Elucidation of Thalidomide O Acetamido C2 Br Within Ternary Complexes

Molecular Recognition and Binding Dynamics of Thalidomide-O-acetamido-C2-Br with E3 Ubiquitin Ligase Components

The interaction of this compound with the E3 ubiquitin ligase machinery is a critical first step in its function. This process is primarily mediated by the Cereblon (CRBN) protein, which acts as a substrate receptor within the Cullin-4 RING E3 ligase (CRL4) complex. elsevierpure.com The binding of thalidomide (B1683933) and its analogs to CRBN is a well-characterized interaction that provides a framework for understanding how this compound likely engages with this E3 ligase.

The thalidomide molecule is composed of two key moieties: a glutarimide (B196013) ring and a phthalimide (B116566) ring. researchgate.net The glutarimide ring is essential for the specific recognition and binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov This pocket is notably formed by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-Trp pocket". nih.gov The interaction is stabilized by hydrogen bonds between the glutarimide ring and the backbone of amino acid residues within this pocket. researchgate.net

It is important to note the stereospecificity of this binding. Thalidomide exists as a racemic mixture of (R) and (S) enantiomers. The (S)-enantiomer has been shown to have a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer. researchgate.net This difference in affinity suggests that the (S)-enantiomer is the primary driver of CRBN-dependent activities. researchgate.net

In the case of this compound, the core thalidomide structure is expected to bind to CRBN in a similar fashion. The "O-acetamido-C2-Br" modification is located on the phthalimide ring. This part of the thalidomide molecule generally protrudes from the CRBN binding pocket and is exposed to the solvent. nih.gov This solvent-exposed nature of the phthalimide ring is a key feature that is exploited in the development of Proteolysis Targeting Chimeras (PROTACs), where a linker is attached at this position to connect to a warhead that binds a target protein.

Structural Biology Approaches to Investigate Ternary Complex Formation and Stabilization (e.g., Cryo-EM, X-ray Crystallography)

The precise three-dimensional arrangement of the ternary complex—comprising the E3 ligase, the thalidomide derivative, and the target protein—is crucial for understanding the mechanism of action and for the rational design of new protein degraders. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that have been instrumental in visualizing these complexes.

In 2014, the first crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) were determined. nih.govresearchgate.net These structures revealed in atomic detail how the glutarimide ring of these molecules fits into the tri-Trp pocket of CRBN. researchgate.net They also confirmed that the phthalimide ring is solvent-exposed, providing a structural basis for the development of PROTACs. nih.gov

For a hypothetical ternary complex involving this compound, these structural biology techniques would be invaluable. X-ray crystallography could provide a high-resolution snapshot of the interactions between the "O-acetamido-C2-Br" moiety, the surface of CRBN, and the recruited neosubstrate. This would allow for a detailed analysis of the specific amino acid residues on both the E3 ligase and the target protein that are involved in stabilizing the complex.

The table below summarizes the key structural features of the interaction between thalidomide and CRBN, which would be foundational for interpreting the structure of a this compound-mediated ternary complex.

ComponentKey Structural Feature/InteractionReference
Thalidomide (Glutarimide Ring) Binds to the tri-Trp pocket of CRBN. Forms hydrogen bonds with backbone residues. researchgate.netnih.gov
Thalidomide (Phthalimide Ring) Solvent-exposed, allowing for modification and PROTAC development. nih.gov
Cereblon (CRBN) Contains a Thalidomide-Binding Domain (TBD) with a hydrophobic tri-Trp pocket (W380, W386, W400). nih.gov
Neosubstrate Recruited to the surface of CRBN through interactions with the thalidomide derivative. researchgate.net

Conformational Changes Induced by this compound in Ligase-Target Protein Interactions

The binding of a thalidomide derivative to CRBN is not a simple lock-and-key interaction. It can induce subtle conformational changes in the CRBN protein, which in turn create a new binding surface for the recruitment of "neosubstrates"—proteins that would not normally be recognized by CRBN. nih.gov This induced-fit mechanism is a hallmark of molecular glue-type degraders.

The binding of this compound to CRBN would be expected to modulate the surface topology of the ligase. The "O-acetamido-C2-Br" moiety, extending from the phthalimide ring, would present a new set of chemical features—including hydrogen bond donors and acceptors from the acetamido group and the halogen atom—that can engage with a target protein.

The stability and specificity of the resulting ternary complex are highly dependent on the complementarity between the modified CRBN surface and the surface of the neosubstrate. The bromine atom in the "O-acetamido-C2-Br" group could participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and specificity of protein-ligand interactions.

Biophysical Characterization of Protein-Protein Interactions Modulated by this compound Derived PROTACs

To fully understand the function of a PROTAC derived from this compound, it is essential to quantify the protein-protein interactions (PPIs) that it modulates. A variety of biophysical techniques can be employed to measure the binding affinities and kinetics of the binary and ternary complexes.

Isothermal Titration Calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). This technique could be used to determine the affinity of this compound for CRBN and the affinity of the corresponding PROTAC for both CRBN and the target protein.

Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics in real-time. By immobilizing one of the binding partners (e.g., CRBN or the target protein) on a sensor chip, the association and dissociation rates of the other components can be measured. This would provide valuable information on the stability of the ternary complex.

Fluorescence-based assays , such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), can also be used to monitor the formation of the ternary complex. These assays are often used in high-throughput screening to identify and optimize potent PROTACs.

The table below provides a hypothetical summary of biophysical data that could be generated for a PROTAC derived from this compound.

InteractionTechniqueParameterHypothetical Value
This compound <=> CRBNITCKd1 µM
PROTAC <=> CRBNSPRKd0.5 µM
PROTAC <=> Target ProteinFPIC5050 nM
CRBN-PROTAC-Target Protein Ternary ComplexTR-FRETEC50100 nM

Preclinical Research Applications and Methodological Approaches Utilizing Thalidomide O Acetamido C2 Br Based Degraders

In Vitro Cellular Assays for Quantifying Target Protein Degradation Efficiency

The initial evaluation of a novel PROTAC, including one synthesized from Thalidomide-O-acetamido-C2-Br, would involve a series of in vitro cellular assays to quantify its ability to induce the degradation of the target protein. A standard method is the Western blot analysis, which allows for the visualization and quantification of the target protein levels in cultured cells treated with the degrader at various concentrations and time points. This would determine key parameters such as the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).

Another common technique is the enzyme-linked immunosorbent assay (ELISA), which provides a more high-throughput method for quantifying protein levels. For a more dynamic and real-time measurement, researchers often employ reporter systems where the target protein is fused to a reporter protein like luciferase or a fluorescent protein. The decrease in the reporter signal would then correlate with the degradation of the target protein.

Assessment of Substrate Selectivity and Specificity of this compound Conjugates

A critical aspect of PROTAC development is ensuring the selective degradation of the intended target protein with minimal off-target effects. To assess the selectivity of a PROTAC derived from this compound, researchers would typically perform immunoblotting for proteins that are structurally similar to the target or are known to interact with the target protein ligand. The goal is to demonstrate that the degradation is highly specific to the intended protein of interest.

Furthermore, because the thalidomide (B1683933) moiety recruits the CRBN E3 ligase, it is also important to assess the impact on the natural substrates of CRBN to understand any potential for unintended degradation or stabilization of these proteins.

Proteomic Profiling and Discovery of Neo-Substrates Elicited by Novel Degraders

To obtain a global and unbiased view of the cellular effects of a new PROTAC, comprehensive proteomic analyses are employed. Techniques such as mass spectrometry-based quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) can compare the entire proteome of cells treated with the degrader to untreated cells. This powerful approach can confirm the specific degradation of the target protein and also identify any "neo-substrates"—proteins that are not the intended target but are nevertheless degraded by the PROTAC. The identification of neo-substrates is crucial for understanding the full biological consequences of the degrader and for predicting potential off-target effects. For thalidomide-based degraders, this is particularly relevant given the historical context of thalidomide's unexpected teratogenic effects, which were later linked to the degradation of specific transcription factors. nih.gov

Development and Validation of Reporter Systems for Monitoring Degradation Pathways

To facilitate high-throughput screening and mechanistic studies of PROTACs, various reporter systems can be developed and validated. A common strategy involves creating a stable cell line expressing the target protein fused to a reporter gene, such as a fluorescent protein (e.g., GFP or mCherry) or a luciferase. Treatment with an effective PROTAC would lead to a measurable decrease in the fluorescence or luminescence signal, providing a straightforward and quantifiable readout of degradation. These reporter systems can be used to screen libraries of PROTACs to identify the most potent and selective degraders. They can also be adapted to study the kinetics of degradation and the involvement of specific components of the ubiquitin-proteasome system. For instance, the reversal of the signal decrease upon treatment with a proteasome inhibitor (like MG132) or a CRBN inhibitor would validate that the observed degradation is occurring through the expected pathway. nih.gov

In Vivo Pharmacodynamic Evaluation of Protein Degradation in Animal Models

Following promising in vitro results, the efficacy of a PROTAC must be evaluated in a living organism. This typically involves administering the PROTAC to animal models, such as mice, and then assessing the levels of the target protein in relevant tissues or tumors. Pharmacodynamic (PD) studies are designed to establish a relationship between the dose of the PROTAC and the extent and duration of target protein degradation in vivo.

For these studies, tissue samples are collected at various time points after administration, and the target protein levels are quantified using methods like Western blotting, ELISA, or immunohistochemistry. These in vivo experiments are essential for determining if the PROTAC has suitable drug-like properties to reach its target tissue and exert its degradation effect in a complex biological system. This step is critical for the translation of a promising PROTAC from a laboratory tool to a potential therapeutic agent.

Structure Activity Relationship Sar and Rational Design Principles for Thalidomide O Acetamido C2 Br Derived Degraders

Modulations of the Thalidomide (B1683933) Moiety and Their Impact on E3 Ligase Recruitment Affinity

The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. The glutarimide moiety is essential for binding to a hydrophobic tri-tryptophan pocket in CRBN. rsc.org Modifications to the phthalimide ring, however, can be tolerated and can modulate the binding affinity and subsequent degrader activity. nih.govwjbphs.com

The "O-acetamido" group in "Thalidomide-O-acetamido-C2-Br" represents a substitution on the phthalimide ring. While the precise impact of this group on CRBN binding is not documented, studies on other 4-substituted thalidomide analogs provide valuable insights. For instance, the introduction of a 4-amino group has been shown to yield potent inhibitors of TNF-α production, a downstream effect of CRBN modulation. nih.govexlibrisgroup.com The electronic and steric properties of the substituent at this position can influence the interaction of the phthalimide ring with the surface of the CRBN protein.

It is hypothesized that the acetamido group, with its hydrogen bond donor and acceptor capabilities, could form additional interactions with amino acid residues on the surface of CRBN, potentially enhancing binding affinity or altering the orientation of the PROTAC molecule. This, in turn, could influence the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN, which is a critical determinant of degradation efficiency. capes.gov.br However, without direct experimental data, the exact effect of the O-acetamido group remains speculative.

Influence of Linker Length, Rigidity, and Chemical Composition on Degrader Potency

The linker connecting the thalidomide moiety to the target protein ligand is a crucial determinant of PROTAC efficacy. nih.gov Its length, rigidity, and chemical composition dictate the spatial arrangement of the target protein and the E3 ligase, which is critical for efficient ubiquitination. explorationpub.comnih.gov

The "C2-Br" designation in "this compound" suggests a two-carbon linker functionalized with a bromine atom. This short linker length would impose significant conformational constraints on the resulting PROTAC. Studies have shown that for some target proteins, a shorter, more rigid linker can lead to more potent degradation, while for others, a longer, more flexible linker is required to achieve an optimal ternary complex geometry. nih.govarxiv.org The optimal linker length is highly dependent on the specific target protein and the binding pocket of its ligand.

Table 1: Illustrative examples of the effect of linker length on degrader potency for a known BRD4-targeting PROTAC.

Linker Length (atoms)Degrader Potency (DC50, nM)
5>1000
818
114.7
1425

This table is for illustrative purposes and the data is based on published results for a different PROTAC system. It demonstrates the general principle that linker length has a profound impact on degradation potency.

Strategic Positioning of the Bromine Functional Group (C2-Br) for Enhanced Reactivity or Specificity

The bromine atom in "this compound" serves as a key functional group for the synthesis of the final PROTAC molecule. Its position at the terminus of a two-carbon chain makes it a reactive electrophile, susceptible to nucleophilic attack by a suitable functional group on the target protein ligand (e.g., a phenol, amine, or thiol). acs.org This allows for a modular and efficient assembly of the PROTAC.

The reactivity of the C-Br bond is well-suited for standard conjugation chemistries. Furthermore, the use of a haloalkane linker introduces the possibility of creating PROTACs with covalent or electrophilic warheads. nih.govresearchgate.net While the primary role of the bromine in this context is likely for linker attachment, it is conceivable that in certain designs, a reactive haloalkane could be positioned to form a covalent bond with a nearby nucleophilic residue on the target protein, potentially leading to irreversible inhibition and prolonged degradation. Such strategies are being explored to enhance the potency and duration of action of protein degraders. nih.govnih.govnorthwestern.edu

Computational Modeling and In Silico Approaches for PROTAC Optimization and Prediction of Degradation Efficacy

Given the vast chemical space of possible PROTACs, computational modeling and in silico approaches are invaluable tools for their rational design and optimization. researchgate.netresearchgate.net These methods can be used to predict the three-dimensional structure of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

These in silico methods can guide the selection of optimal linker lengths, compositions, and attachment points to the target protein ligand, thereby reducing the need for extensive empirical screening. Furthermore, machine learning models are being developed to predict the degradation efficacy of PROTACs based on their structural features, which could further accelerate the design of potent and selective degraders.

Design Strategies for Overcoming Resistance Mechanisms to Thalidomide-Derived Degraders

A significant challenge in the clinical development of thalidomide-based degraders, including immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), is the emergence of resistance. nih.govashpublications.org Resistance can arise through various mechanisms, including mutations in CRBN that prevent drug binding, downregulation of CRBN expression, or alterations in downstream signaling pathways. tandfonline.comnih.govnih.govnih.govashpublications.orgfrontiersin.org

Several design strategies are being explored to overcome these resistance mechanisms:

Development of next-generation CRBN ligands: Designing novel CRBN ligands with enhanced binding affinity or the ability to bind to mutated forms of CRBN could overcome resistance due to CRBN mutations. tandfonline.com

Targeting alternative E3 ligases: Utilizing ligands for other E3 ligases, such as VHL or DCAF1, can be an effective strategy in cases where resistance is mediated by alterations in the CRBN pathway. nih.gov

Dual-target degraders: Designing PROTACs that can simultaneously degrade the target protein and a protein involved in a resistance pathway could provide a synergistic therapeutic effect.

Modulation of the tumor microenvironment: Combining thalidomide-based degraders with agents that modulate the immune system or other aspects of the tumor microenvironment may help to overcome resistance. frontiersin.org

For a degrader derived from "this compound", these general principles of overcoming resistance would apply. The specific design of the PROTAC, including the choice of target protein and the properties of the linker, would also play a crucial role in determining its susceptibility to resistance mechanisms.

Advanced Research Directions and Future Perspectives in Thalidomide O Acetamido C2 Br Research

Exploration of Diverse E3 Ligase Recruitment Strategies Beyond CRBN with Thalidomide-O-acetamido-C2-Br Scaffolds

The vast majority of PROTACs, including those synthesized from thalidomide-based scaffolds, recruit a very small fraction of the more than 600 E3 ligases present in the human genome. nih.govscienceopen.com The most commonly used are CRBN and von Hippel-Lindau (VHL). researchgate.netresearchgate.net This dependency is a significant limitation, as the expression levels and activity of CRBN and VHL can vary between different tissues and disease states, potentially leading to off-tissue toxicity. nih.gov

A major frontier in PROTAC research is the expansion of the repertoire of recruitable E3 ligases. While the thalidomide (B1683933) scaffold is intrinsically optimized for CRBN binding, the broader strategy involves identifying entirely new ligand-E3 ligase pairs to diversify PROTAC design. nih.gov This allows for the creation of degraders with potentially new degradation profiles and tissue selectivity.

Key E3 ligases currently being explored include:

Von Hippel-Lindau (VHL): As the other workhorse of PROTAC development, VHL is widely expressed and has well-characterized small molecule ligands. nih.govresearchgate.net The development of VHL-recruiting PROTACs offers an alternative to CRBN-based degraders, enabling the degradation of different target classes or functioning in cell lines where CRBN may be mutated or downregulated. nih.govtandfonline.comdundee.ac.uk

Mouse Double Minute 2 (MDM2): MDM2 is an E3 ligase that naturally degrades the p53 tumor suppressor. nih.govresearchgate.net Recruiting MDM2 with PROTACs offers a dual mechanism of action: degradation of the target protein and stabilization of p53, which can be highly beneficial in cancer therapy. nih.govnih.gov Ligands for MDM2, such as nutlin derivatives, are used in these PROTACs. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs): IAPs, including cIAP1 and XIAP, are often overexpressed in cancer cells. nih.gov PROTACs that recruit IAPs, known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can induce degradation of both the target protein and the IAP itself, delivering a potent anti-cancer effect. nih.gov Ligands for IAPs are often derived from SMAC mimetics like methyl bestatin. nih.govsigmaaldrich.com

The strategic selection of an E3 ligase based on its tissue-specific expression or disease-specific upregulation is a promising approach to minimize off-target effects and enhance the therapeutic window. nih.govnih.gov

Table 1: Comparison of Commonly Recruited E3 Ligases in PROTAC Development

E3 LigaseTypical Ligand ClassKey Research FocusReference
Cereblon (CRBN)Thalidomide Derivatives (e.g., from this compound)Broad applicability; basis for many clinical-stage PROTACs. rsc.orgresearchgate.net
von Hippel-Lindau (VHL)HIF-1α MimicsAlternative to CRBN; widely expressed. nih.govtandfonline.com
Mouse Double Minute 2 (MDM2)Nutlin DerivativesDual action: target degradation and p53 stabilization. nih.govnih.gov
Inhibitor of Apoptosis Proteins (IAPs)SMAC MimeticsOften overexpressed in cancer; can induce apoptosis. researchgate.netnih.gov

Development of Conditional or Cell-Type Selective Degrader Systems

A significant challenge for systemic therapies is achieving efficacy at the site of disease while avoiding toxicity in healthy tissues. To address this, researchers are developing conditional degrader systems that are activated only under specific conditions or in particular cell types.

Tissue-Specific E3 Ligase Recruitment: One of the most promising strategies is to design PROTACs that recruit E3 ligases expressed exclusively or predominantly in the target tissue or cell type. themarkfoundation.orgresearchgate.net For example, identifying and developing ligands for immune-cell-specific E3 ligases could lead to degraders that modulate immune responses with high precision, avoiding systemic immunosuppression. themarkfoundation.org This approach could dramatically improve the safety profile of potent degraders. nih.gov

Light-Inducible PROTACs: Photocaged or photoswitchable PROTACs (termed opto-PROTACs or PHOTACs) offer spatiotemporal control over protein degradation. rsc.orgoup.com These molecules incorporate a light-sensitive chemical group that renders the PROTAC inactive in the dark. researchgate.net Upon illumination with a specific wavelength of light, the protective group is cleaved or the molecule changes its conformation, activating the degrader only in the desired location and for a defined period. oup.comnih.gov

Enzyme-Activated and Bioorthogonal PROTACs: Another approach involves designing "pro-PROTACs" that are activated by enzymes or bioorthogonal chemical reactions specific to the target cell environment. nih.gov For instance, a pro-PROTAC can be designed to be inert until it encounters an enzyme that is overexpressed in tumor cells. This enzyme would cleave a masking group, releasing the active PROTAC locally and minimizing systemic exposure. nih.gov

Interplay between this compound Derived PROTACs and Cellular Homeostasis Pathways

Cells maintain health through a delicate balance of protein synthesis, folding, and degradation, a state known as proteostasis. nih.gov This is primarily managed by two major pathways: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway. nih.govdoi.org PROTACs derived from this compound primarily hijack the UPS. cellgs.com

However, there is growing recognition of significant crosstalk between the UPS and autophagy. doi.org When one system is inhibited or overwhelmed, the other may act as a compensatory mechanism. This interplay is a critical area of advanced research. For certain targets, particularly large protein aggregates or organelles that are resistant to the UPS, hijacking the autophagy pathway is a more effective strategy. nih.gov

This has led to the development of new degrader technologies:

AUTOTACs (Autophagy-Targeting Chimeras): These molecules link a target-binding ligand to an autophagy-targeting ligand, inducing the engulfment of the target protein by autophagosomes and its subsequent degradation in lysosomes. nih.gov

LYTACs (Lysosome-Targeting Chimeras): This technology is designed to degrade extracellular and membrane-bound proteins by linking them to receptors that are trafficked to the lysosome. nih.govyoutube.com

Understanding the interplay between UPS-based degraders like thalidomide-based PROTACs and the autophagy pathway is crucial for predicting cellular responses, overcoming resistance, and potentially designing combination therapies that co-opt both systems for more efficient and complete target clearance.

Integration of Omics Data for a Holistic Understanding of Degrader-Induced Cellular Reprogramming

The therapeutic effect of a PROTAC is not solely due to the degradation of its intended target. The formation of the ternary complex and the subsequent ubiquitination can have widespread, often unintended, consequences on the cell's proteome. A holistic understanding of these changes is essential for predicting efficacy and toxicity.

Advanced "omics" technologies are being integrated to achieve this comprehensive view:

Quantitative Proteomics: Mass spectrometry-based proteomics is a powerful tool to globally profile protein abundance changes following PROTAC treatment. This allows researchers to confirm on-target degradation, identify off-target proteins that are unintentionally degraded, and observe downstream effects on protein pathways. themarkfoundation.org This is crucial for optimizing degrader selectivity.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels can reveal how cells adapt to the loss of a target protein at the transcriptional level. Comparing proteomic and transcriptomic data can uncover post-transcriptional compensatory mechanisms. oup.com

Multi-Omics Integration: The ultimate goal is to integrate data from proteomics, transcriptomics, metabolomics, and other omics platforms. This systems-biology approach provides a complete picture of the cellular reprogramming induced by the degrader, helping to identify novel biomarkers of response and resistance and to elucidate complex mechanisms of action. oup.com

Methodological Advancements in High-Throughput Screening for Novel Degrader Targets and Ligands

The discovery of novel PROTACs has been accelerated by significant advancements in high-throughput screening (HTS) methodologies. These technologies enable the rapid testing of vast chemical libraries to find new ligands for both target proteins and E3 ligases.

DNA-Encoded Library (DEL) Technology: DEL technology is perfectly suited for the modular nature of PROTACs. x-chemrx.com It involves synthesizing immense libraries where each unique chemical structure is tagged with a unique DNA barcode. nih.govcreative-diagnostics.com Researchers can screen billions of potential PROTAC combinations simultaneously by selecting for molecules that promote the formation of a stable ternary complex between a target protein and an E3 ligase. acs.orgnih.gov This method dramatically accelerates the discovery of novel and potent degraders.

Chemoproteomics for Ligand Discovery: Chemical proteomics platforms, such as activity-based protein profiling (ABPP), are being used to screen covalent fragment libraries against the entire cellular proteome. escholarship.orgnih.gov This approach is particularly powerful for discovering ligands for the hundreds of E3 ligases that currently lack known binders, thereby expanding the "druggable" E3 ligase toolbox. acs.orgacs.orgnih.gov

NanoBRET™ HTS Assays: Bioluminescence Resonance Energy Transfer (BRET) assays, specifically the NanoBRET™ platform, have been adapted for HTS. nih.gov These live-cell assays can quantitatively measure multiple key steps in the PROTAC mechanism of action, including target engagement, ternary complex formation, and even cell permeability. nih.govacs.orgselvita.com This allows for the efficient prioritization of compounds based on their performance within a cellular environment, reducing the risk of late-stage failures. springernature.com

Table 2: Advanced High-Throughput Screening Methods for Degrader Discovery

MethodologyPrimary ApplicationKey AdvantageReference
DNA-Encoded Library (DEL)Discovery of novel POI binders, linkers, and E3 ligands.Massive parallel screening of billions of compounds. nih.govacs.org
Chemoproteomics (e.g., isoTOP-ABPP)Discovery of ligands for novel or "undruggable" E3 ligases.Proteome-wide, unbiased ligand discovery in native systems. escholarship.orgacs.org
NanoBRET™ HTSQuantitative analysis of target engagement and ternary complex formation in live cells.Provides kinetic and affinity data in a physiologically relevant context. nih.govnih.govacs.org

Q & A

Q. What strategies mitigate batch-to-batch variability in compound synthesis?

  • Recommendations :
  • Standardized Protocols : Document reaction parameters (e.g., stirring speed, degassing steps).
  • QC Metrics : Enforce strict thresholds for NMR purity (≥98%) and residual solvent levels (e.g., ≤0.1% DMSO) .

Data Contradiction Analysis

Q. How to address discrepancies between observed in vitro potency and in vivo toxicity profiles?

  • Approach :
  • Metabolite Screening : Use LC-HRMS to identify toxic metabolites (e.g., epoxide intermediates).
  • Species Differences : Compare murine vs. human liver microsome stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.